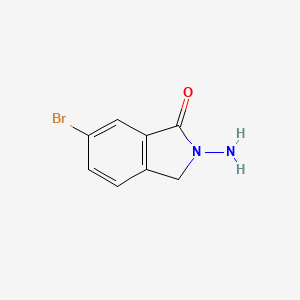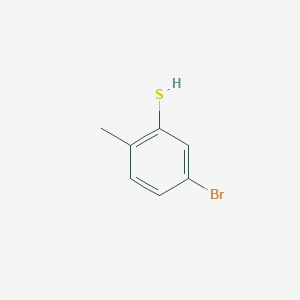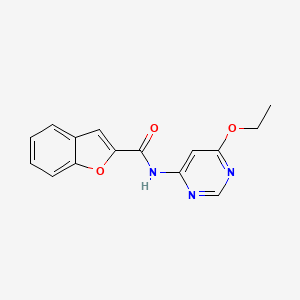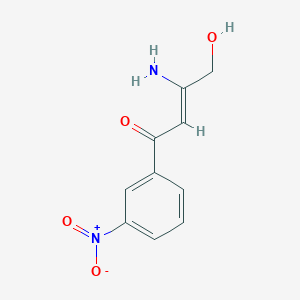
2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione involves crystallization and evaluation as an AChE inhibitor .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed and compared using various techniques. For example, the geometric structure of the crystal and the theoretical compound (from molecular modeling) of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione were analyzed and compared, finding a close correlation .
Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, a non-phenolic C6-C2-type lignin model compound with the β-O-4 bond, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (I), was acidolyzed in aqueous 82% 1,4-dioxane containing HBr, HCl, or H2SO4 with a concentration of 0.2 mol/L at 85 ℃ .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, 2-(3,4-Dimethoxyphenyl)-N-methylethylamine is a liquid at 20 deg.C, has a boiling point of 100 °C/0.1 mmHg, a specific gravity (20/20) of 1.06, and a refractive index of 1.53 .
Aplicaciones Científicas De Investigación
1. Analytical Characterization in Drug Testing
2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide, as part of the NBOMe class of compounds, has been characterized analytically in drug testing contexts. This includes the analysis of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, where methods like GC-EI-MS and LC-ESI-QTOF-MS are used for identifying active components (Zuba & Sekuła, 2013).
2. Synthesis and Structure Analysis
The compound has been involved in studies focused on synthesizing novel derivatives with potential pharmacological properties. For instance, studies on disease-modifying antirheumatic drugs involved the synthesis of derivatives of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, indicating the compound's role in medicinal chemistry (Baba, Makino, Ohta & Sohda, 1998).
3. Role in Neuropharmacological Studies
This compound, as part of the NBOMe series, has been studied in the context of neuropharmacology, particularly in understanding the mechanisms of action of psychoactive substances. Such studies contribute valuable insights into the interaction of these compounds with serotonin receptors, which are crucial for understanding their hallucinogenic properties (Eshleman, Wolfrum, Reed, Kim, Johnson & Janowsky, 2018).
4. Inclusion in Polymer Chemistry Research
The compound also finds its application in polymer chemistry. For example, studies involving the ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether with a carbonyl–aromatic π-stacked structure, where 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was synthesized, show its relevance in the development of new polymeric materials (Merlani, Koyama, Sato, Geng, Barbakadze, Chankvetadze & Nakano, 2015).
Mecanismo De Acción
The mechanism of action of related compounds has been studied. For instance, Bevantolol, a beta-1 adrenoceptor antagonist, has been shown to be as effective as other beta blockers for the treatment of angina pectoris and hypertension. Animal experiments confirm both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-13(17-4)12(14)8-9-5-6-10(15-2)11(7-9)16-3/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVMUSRVMVFMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC(=C(C=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea](/img/structure/B2634571.png)

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2634573.png)
![4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2634574.png)

![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2634576.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2634577.png)

![3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2634588.png)

![Ethyl 6-benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2634591.png)

